molecular formula C16H24N2O2 B1528934 tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 873056-12-3

tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B1528934
M. Wt: 276.37 g/mol
InChI Key: IJCDSQPIXLEJKO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a derivative related to the quinoline family, designed as an antimalarial drug candidate. It was developed through a public-private partnership, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria parasites in vivo. This compound is a result of optimized chemistry from readily available materials, demonstrating the potential of quinoline derivatives in developing affordable and effective antimalarial therapies (O’Neill et al., 2009).

Organic Synthesis and Chemoselective Reactions

The tert-butoxycarbonylation reaction, using derivatives like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), represents a significant application in organic synthesis. BBDI serves as a chemoselective reagent for protecting acidic proton-containing substrates such as phenols and amines, facilitating high-yield reactions under mild conditions. This chemoselectivity is crucial for synthesizing complex molecules in pharmaceutical research and development (Saito et al., 2006).

Cascade Reactions and Novel Molecules Synthesis

The treatment of certain tert-butyl-branched compounds with alkyl lithiums can lead to cascade reactions, forming novel molecular structures like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. These reactions are pivotal for the synthesis of complex heterocycles, contributing to the development of new drugs and materials (Ivanov, 2020).

Photophysical Studies and Material Science

Compounds like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) offer insights into intramolecular charge-transfer (ICT) dynamics, serving as analogs for studying photophysical processes. Their rigid structure provides a homogeneous environment for ICT dynamics, useful in developing materials with specific optical properties, such as in organic light-emitting diodes (OLEDs) and sensors (Park et al., 2014).

Antioxidant Activity and Alzheimer’s Disease Treatment

Quinoline derivatives have been explored for their antioxidant activity and potential in treating neurodegenerative diseases like Alzheimer's. Multifunctional agents based on conjugates of 4-amino-2,3-polymethylenequinoline linked to antioxidants show promise as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, with selectivity toward the latter. These compounds demonstrate the potential of quinoline derivatives in developing therapeutics with multiple modes of action, addressing complex diseases such as Alzheimer's (Makhaeva et al., 2020).

Safety And Hazards

This involves a study of the compound’s potential hazards, including its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

tert-butyl 7-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCDSQPIXLEJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722825
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

873056-12-3
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,4-dimethyl-7-nitro-3,4-dihydro-2H-quinoline-1 carboxylic acid tert-butyl ester (8.3 g, 0.03 mol) and Pd—C (0.5 g) in methanol (100 mL) was stirred under H2 (1 atm) at room temperature overnight. The catalyst was filtered off and the filtrate was concentrated. The residue was washed with petroleum ether to give tert-butyl 7-amino-3,4-dihydro-4,4-dimethylquinoline-1(2H)-carboxylate (DC-3) (7.2 g, 95%). 1H NMR (CDCl3) δ 7.11-7.04 (m, 2H), 6.45-6.38 (m, 1H), 3.71-3.67 (m, 2H), 3.50-3.28 (m, 2H), 1.71-1.67 (m, 2H), 1.51 (s, 9H), 1.24 (s, 6H).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

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